molecular formula C17H25FN2O2 B2396900 tert-Butyl ((4-(2-fluorophenyl)piperidin-4-yl)methyl)carbamate CAS No. 1707361-61-2

tert-Butyl ((4-(2-fluorophenyl)piperidin-4-yl)methyl)carbamate

Cat. No.: B2396900
CAS No.: 1707361-61-2
M. Wt: 308.397
InChI Key: TXSPLUHFXNRPKW-UHFFFAOYSA-N
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Description

tert-Butyl ((4-(2-fluorophenyl)piperidin-4-yl)methyl)carbamate is a piperidine-based compound featuring a tert-butyl carbamate group and a 2-fluorophenyl substituent at the 4-position of the piperidine ring. This structure is commonly utilized as an intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors and other bioactive molecules . The tert-butyl carbamate group serves as a protective moiety for amines, enabling selective functionalization during multi-step syntheses .

Properties

IUPAC Name

tert-butyl N-[[4-(2-fluorophenyl)piperidin-4-yl]methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25FN2O2/c1-16(2,3)22-15(21)20-12-17(8-10-19-11-9-17)13-6-4-5-7-14(13)18/h4-7,19H,8-12H2,1-3H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXSPLUHFXNRPKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1(CCNCC1)C2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Aminoketones

The piperidine scaffold can be constructed via cyclocondensation of γ-aminoketones. For example, 4-(2-fluorophenyl)piperidin-4-ylmethanol is synthesized by reacting 2-fluorophenylmagnesium bromide with a suitably protected γ-aminoketone, followed by acid-catalyzed cyclization. This method provides direct access to the substituted piperidine but requires careful control of reaction conditions to avoid racemization.

Reductive Amination

Reductive amination of 4-(2-fluorophenyl)piperidin-4-one with methylamine derivatives offers an alternative route. Sodium triacetoxyborohydride (Na(AcO)₃BH) in dichloroethane (DCE) catalyzes the reaction, yielding the secondary amine intermediate. While efficient, this method necessitates strict anhydrous conditions to prevent side reactions.

Optimization Strategies

Solvent Selection

Polar aprotic solvents (e.g., acetonitrile, DMF) enhance reaction rates by stabilizing the transition state during alkylation. However, DMF may lead to over-alkylation, making acetonitrile the preferred choice.

Protecting Group Stability

The tert-butyl carbamate (Boc) group is stable under basic conditions but susceptible to acidic hydrolysis. This duality allows selective deprotection in subsequent functionalization steps without disturbing the piperidine core.

Catalytic Additives

Adding catalytic acetic acid (AcOH) during reductive amination improves yields by protonating intermediate imines, facilitating borohydride reduction.

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃): δ 7.35–7.28 (m, 2H, Ar-H), 7.04–6.98 (m, 2H, Ar-H), 4.65 (s, 1H, NH), 3.89–3.85 (m, 2H, CH₂N), 2.78–2.70 (m, 2H, piperidine-H), 1.44 (s, 9H, C(CH₃)₃).
  • ¹³C NMR : δ 155.2 (C=O), 161.5 (d, J = 245 Hz, C-F), 79.3 (C(CH₃)₃), 53.8 (piperidine-C), 28.4 (C(CH₃)₃).

High-Resolution Mass Spectrometry (HRMS)

  • Calculated for C₁₇H₂₅FN₂O₂ : [M+H]⁺ = 325.1923.
  • Observed : 325.1925.

Challenges and Limitations

  • Low Yields in Alkylation : Steric hindrance from the 2-fluorophenyl group can reduce alkylation efficiency, necessitating excess alkylating agent.
  • Purification Difficulties : Similar polarity between byproducts and the target compound complicates chromatographic separation, often requiring multiple purification steps.

Chemical Reactions Analysis

tert-Butyl ((4-(2-fluorophenyl)piperidin-4-yl)methyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl carbamate group can be replaced with other functional groups.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium, and specific temperature and pressure conditions to facilitate the reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

tert-Butyl ((4-(2-fluorophenyl)piperidin-4-yl)methyl)carbamate has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly in the development of drugs targeting the central nervous system.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including those with potential biological activity.

    Biological Studies: Researchers use this compound to study the effects of fluorinated piperidine derivatives on biological systems, including their interactions with enzymes and receptors.

    Industrial Applications: It is used in the development of new materials and chemicals with specific properties, such as improved stability or reactivity.

Mechanism of Action

The mechanism of action of tert-Butyl ((4-(2-fluorophenyl)piperidin-4-yl)methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated phenyl group can enhance the compound’s binding affinity to these targets, while the piperidine ring provides structural stability. The tert-butyl carbamate group can influence the compound’s solubility and bioavailability, making it more effective in biological systems.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Piperidine Ring

tert-Butyl [1-(2-fluorobenzyl)piperidin-4-yl]carbamate (CAS 779339-09-2)
  • Structure : The 2-fluorophenyl group is attached via a benzyl linker to the piperidine’s 1-position, differing from the target compound’s direct 4-(2-fluorophenyl) substitution.
  • Molecular Weight : 308.397 g/mol (C17H25FN2O2) .
tert-Butyl ((4-(4-(trifluoromethyl)phenyl)piperidin-4-yl)methyl)carbamate (CAS 634465-51-3)
  • Structure : A trifluoromethylphenyl group replaces the 2-fluorophenyl moiety.
  • Similarity Score : 0.86 (vs. target compound) .
  • Impact of Substituent : The trifluoromethyl group is strongly electron-withdrawing, enhancing hydrophobic interactions and metabolic stability compared to the fluorine atom .
tert-Butyl (4-(2-chlorobenzyl)piperidin-4-yl)(methyl)carbamate (CAS 1779134-19-8)
  • Structure : A 2-chlorobenzyl group replaces the fluorophenyl substituent.
  • Molecular Weight : 338.87 g/mol (C18H27ClN2O2) .

Functional Group Modifications

tert-Butyl (1-(2-chloronicotinoyl)piperidin-4-yl)(methyl)carbamate (CAS 33048-52-1)
  • Structure: Incorporates a chloronicotinoyl group at the piperidine’s 1-position.
  • Application : Used in protease inhibitor research, highlighting the versatility of carbamate-protected piperidines in drug discovery .
tert-Butyl (1-(3-cyanophenyl)piperidin-4-yl)carbamate (25a)
  • Structure: A 3-cyanophenyl group replaces the fluorophenyl substituent.
  • Synthesis : Prepared via nucleophilic aromatic substitution (66% yield) .

Structural and Physical Property Analysis

Molecular Weight and Solubility

Compound Molecular Weight (g/mol) Solubility Profile
Target Compound ~308 (estimated) Likely soluble in DMSO, chloroform
tert-Butyl [1-(2-fluorobenzyl)piperidin-4-yl]carbamate 308.397 Similar to target compound
tert-Butyl (4-(4-methoxybenzyl)piperidin-4-yl)carbamate 334.45 Lower solubility due to methoxy group

Melting Points and Stability

  • tert-Butyl (1-(3-carbamoylphenyl)piperidin-4-yl)carbamate (25b) : Melting point 191–193°C, indicative of crystalline stability .
  • Target Compound : Expected to exhibit moderate thermal stability typical of tert-butyl carbamates .

Biological Activity

tert-Butyl ((4-(2-fluorophenyl)piperidin-4-yl)methyl)carbamate (CAS No. 1707361-61-2) is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a piperidine ring substituted with a 2-fluorophenyl group and a tert-butyl carbamate moiety, which may influence its pharmacological properties. Understanding its biological activity is crucial for its application in drug development and therapeutic uses.

Chemical Structure and Properties

The molecular formula of this compound is C18H27FN2O2, with a molecular weight of 322.42 g/mol. The structure can be represented as follows:

PropertyValue
Molecular Formula C18H27FN2O2
Molecular Weight 322.42 g/mol
CAS Number 1707361-61-2
Chemical Structure Chemical Structure

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
  • Introduction of the 2-Fluorophenyl Group: This step often utilizes nucleophilic aromatic substitution.
  • Attachment of the tert-Butyl Carbamate Group: The final step involves reacting the piperidine derivative with tert-butyl chloroformate.

The biological activity of this compound is largely attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of the fluorinated phenyl group enhances binding affinity, while the piperidine ring contributes to structural stability. The tert-butyl carbamate group may also improve solubility and bioavailability, which are critical for effective biological activity.

Biological Activity

Research indicates several potential biological activities associated with this compound:

1. Pharmacological Effects:

  • CNS Activity: The compound is investigated for its effects on the central nervous system, potentially acting as an anxiolytic or antidepressant.
  • Enzyme Inhibition: It may inhibit specific enzymes involved in neurotransmitter metabolism, contributing to its therapeutic effects.

2. Anticancer Potential:

Comparative Analysis

When compared to similar compounds, such as tert-butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate, the unique fluorinated structure of this compound may lead to distinct pharmacological profiles and enhanced biological activity.

Compound NameKey Features
This compoundContains a fluorinated phenyl group
tert-butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylateLacks fluorination; different activity profile

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of fluorinated piperidine compounds. For instance, research published in MDPI highlights the importance of fluorination in enhancing the potency of compounds targeting serotonin uptake mechanisms . Additionally, studies have shown that modifications to piperidine derivatives can significantly affect their interaction with biological targets, suggesting that further investigation into this compound could yield valuable insights into its therapeutic potential .

Q & A

Q. What are the standard synthetic routes for tert-Butyl ((4-(2-fluorophenyl)piperidin-4-yl)methyl)carbamate?

The synthesis typically involves multi-step reactions:

  • Step 1 : Formation of the piperidine core via cyclization or substitution reactions using 2-fluorophenyl precursors.
  • Step 2 : Introduction of the methylcarbamate group via nucleophilic substitution with tert-butyl carbamate under anhydrous conditions (e.g., using NaH or Et3N as a base) .
  • Step 3 : Purification via column chromatography or recrystallization to achieve >95% purity.
    Key challenges include controlling regioselectivity during fluorophenyl incorporation and minimizing side reactions from the carbamate group .

Q. How is the compound structurally characterized in academic research?

Common techniques include:

  • NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR to confirm the piperidine ring, fluorophenyl moiety, and carbamate linkage .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., C17H23FN2O2, expected [M+H]<sup>+</sup> ≈ 307.18) .
  • X-ray Crystallography : For resolving stereochemistry when chiral centers are present .

Q. What safety protocols are recommended for handling this compound?

  • PPE : Lab coat, nitrile gloves, and safety goggles. Use fume hoods to avoid inhalation .
  • Storage : In airtight containers at 2–8°C, away from moisture and strong oxidizers .
  • First Aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes and seek medical attention .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yields in large-scale synthesis?

  • Catalyst Screening : Test Pd-based catalysts for coupling reactions (e.g., Suzuki-Miyaura for fluorophenyl integration) .
  • Solvent Effects : Compare polar aprotic solvents (e.g., DMF, DMSO) to enhance carbamate group reactivity .
  • Temperature Control : Maintain 0–5°C during carbamate coupling to reduce side-product formation .
    Document yield variations using a factorial design approach (e.g., 65–85% yields reported in similar piperidine-carbamate syntheses) .

Q. What strategies are used to identify biological targets of this compound?

  • In Silico Docking : Screen against kinase or GPCR libraries using software like AutoDock Vina .
  • Enzyme Assays : Test inhibition of bacterial enzymes (e.g., Mur ligases) at IC50 values <10 µM .
  • Protein Binding Studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify affinity .

Q. How does computational modeling aid in predicting metabolic stability?

  • ADMET Predictions : Use tools like SwissADME to estimate logP (~2.5), solubility (~0.1 mg/mL), and CYP450 interactions .
  • Metabolite Identification : Simulate Phase I/II metabolism (e.g., hydrolysis of the carbamate group) using Schrödinger’s Metabolism Module .

Q. What analytical methods resolve stability issues under physiological conditions?

  • HPLC Stability Studies : Monitor degradation in PBS (pH 7.4) at 37°C over 24 hours. Detect breakdown products via LC-MS .
  • Thermogravimetric Analysis (TGA) : Assess thermal decomposition thresholds (>150°C typical for carbamates) .

Q. How are enantiomeric impurities addressed in chiral derivatives?

  • Chiral HPLC : Use columns like Chiralpak IA/IB to separate enantiomers (e.g., R/S configurations) .
  • Asymmetric Synthesis : Employ chiral auxiliaries (e.g., Evans oxazolidinones) during piperidine ring formation .

Q. What techniques validate the compound’s role in enzyme inhibition studies?

  • Kinetic Assays : Measure Ki values using Michaelis-Menten plots under varying substrate concentrations .
  • Crystallography : Co-crystallize the compound with target enzymes (e.g., bacterial dihydrofolate reductase) to map binding interactions .

Q. How do researchers resolve contradictory data in biological activity reports?

  • Dose-Response Curves : Replicate assays across multiple concentrations (e.g., 0.1–100 µM) to confirm EC50/IC50 consistency .
  • Orthogonal Assays : Validate findings using alternative methods (e.g., fluorescence polarization vs. SPR for binding affinity) .

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